(2E)-2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-bicyclo[2.2.1]hept-5-en-2-ylacrylonitrile
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Overview
Description
(2E)-2-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-3-{BICYCLO[221]HEPT-5-EN-2-YL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique triazine and bicycloheptene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}PROP-2-ENENITRILE typically involves multiple steps, starting with the preparation of the triazine ring followed by the introduction of the bicycloheptene moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
(2E)-2-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}PROP-2-ENENITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Benzene, Toluene, Ethylbenzene, Xylene: Known volatile organic compounds with various industrial applications.
Uniqueness
(2E)-2-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}PROP-2-ENENITRILE is unique due to its combination of triazine and bicycloheptene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H18N6 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
(E)-2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(2-bicyclo[2.2.1]hept-5-enyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H18N6/c1-21(2)15-19-13(18-14(17)20-15)12(8-16)7-11-6-9-3-4-10(11)5-9/h3-4,7,9-11H,5-6H2,1-2H3,(H2,17,18,19,20)/b12-7+ |
InChI Key |
WYFBVYZBLOGOFH-KPKJPENVSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N)/C(=C/C2CC3CC2C=C3)/C#N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)C(=CC2CC3CC2C=C3)C#N |
Origin of Product |
United States |
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